tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate
Overview
Description
tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate: is a chemical compound with a unique bicyclic structure. It is often used in synthetic chemistry due to its stability and reactivity. This compound is known for its role as a protecting group for amines in organic synthesis, making it a valuable tool in the development of pharmaceuticals and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate typically involves the reaction of 2-azabicyclo[2.2.1]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In synthetic chemistry, tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate is used as a protecting group for amines, allowing for selective reactions on other parts of the molecule without affecting the amine group .
Biology and Medicine: This compound is used in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its stability and reactivity make it an ideal candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its role as a protecting group is crucial in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate involves its ability to protect amine groups during chemical reactions. By forming a stable carbamate linkage, it prevents unwanted reactions at the amine site, allowing for selective modification of other functional groups. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
tert-Butyl carbamate: Another protecting group for amines, but with a simpler structure.
Benzyl carbamate: Used for similar purposes but with different reactivity and stability profiles.
tert-Butyl 2-azabicyclo[2.2.1]heptan-4-ylcarbamate: A closely related compound with similar applications but different structural features.
Uniqueness: tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate stands out due to its bicyclic structure, which provides enhanced stability and reactivity compared to simpler carbamates. This makes it particularly valuable in complex synthetic routes where selective protection of amine groups is essential .
Properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.1]heptan-7-ylmethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-8-4-5-10(9)13-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPDLHBPFAXVRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2CCC1NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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